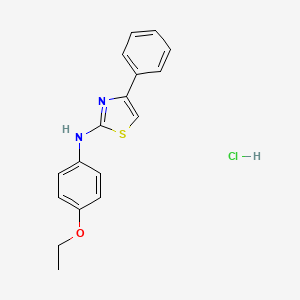

(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS.ClH/c1-2-20-15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13;/h3-12H,2H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWDNULQNMOPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride typically involves the reaction of 4-ethoxyaniline with 4-phenyl-2,5-thiazolyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thiazole ring or the phenyl groups can be substituted with other functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including (4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride. Thiazoles are known to exhibit selective cytotoxicity against various cancer cell lines.

- Mechanism of Action : Thiazole compounds often inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. This mechanism contributes to their potential as chemotherapeutic agents .

- Case Studies : Research has demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells, leading to DNA fragmentation and cell cycle arrest . For example, a study reported that a thiazole derivative exhibited an IC50 value of 23.30 µM against A549 lung adenocarcinoma cells .

Anticonvulsant Properties

Thiazole-based compounds have also been studied for their anticonvulsant effects. The structural features of these compounds play a significant role in their pharmacological activity.

- Research Findings : Compounds similar to this compound have shown efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies suggest that thiazole derivatives can provide significant protection against seizures .

- Comparative Analysis : In a series of synthesized thiazole derivatives, certain analogues displayed median effective doses (ED50) significantly lower than others, indicating varying levels of anticonvulsant activity based on structural modifications .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase is another promising application for thiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

- Biological Evaluation : Compounds containing thiazole moieties have been synthesized and tested for their ability to inhibit acetylcholinesterase. For instance, one study found that a thiazole derivative exhibited an IC50 value of 2.7 µM against acetylcholinesterase, suggesting strong potential for therapeutic application in cognitive decline associated with Alzheimer's disease .

- Molecular Docking Studies : Computational approaches have been employed to understand the binding interactions between these compounds and the enzyme, providing insights into their efficacy as inhibitors .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties.

- Research Insights : Studies have indicated that certain thiazole compounds exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

- Case Studies : Specific analogues have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | IC50 values around 23.30 µM in A549 cells |

| Anticonvulsant | Protection in MES and PTZ models | Significant efficacy demonstrated |

| Acetylcholinesterase | Inhibition leading to increased acetylcholine levels | IC50 value of 2.7 µM against acetylcholinesterase |

| Antimicrobial | Inhibition of bacterial growth | Effective against Staphylococcus aureus |

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine Hydrochloride (CAS: 1262775-03-0)

- Core Structure : Replaces the thiazole ring with a 1,2,5-oxadiazole (furazan) ring.

- Substituents : A methyl group on the oxadiazole and an ethylamine chain.

- Molecular Formula : C₅H₁₀ClN₃O₂ (explicitly stated) .

- Key Differences :

- The oxadiazole ring introduces additional oxygen and nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the sulfur-containing thiazole.

- The ethylamine group in the oxadiazole derivative increases hydrophilicity, whereas the ethoxyphenyl group in the thiazole compound enhances lipophilicity.

Other Thiazole Derivatives

- Substituent Effects : The 4-ethoxyphenyl group in the target compound may confer greater steric bulk and electron-donating effects compared to simpler phenyl or alkyl-substituted thiazoles.

- Bioactivity : Thiazole derivatives are often explored for antimicrobial, anticancer, or kinase-inhibitory properties. The ethoxyphenyl substituent could modulate binding affinity to biological targets such as enzymes or receptors.

Physicochemical Properties

This compound

- Pharmaceutical R&D: Used as a reference standard or intermediate in drug discovery, particularly for thiazole-based therapeutics.

- Quality Control : Employed in analytical methods (e.g., HPLC) to validate synthetic batches or assess impurity profiles.

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine Hydrochloride

- The ethylamine chain may facilitate conjugation with larger pharmacophores .

Biological Activity

(4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride is a compound featuring a thiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The compound consists of an ethoxy-substituted phenyl group and a phenyl group linked to a thiazole ring. The structural features contribute significantly to its biological activity, particularly through interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action often involves the inhibition of key cellular pathways leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several thiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The findings indicated that:

- Compound IC50 Values :

- MCF-7 : IC50 = 2.57 ± 0.16 µM

- HepG2 : IC50 = 7.26 ± 0.44 µM

- Comparison with Standard Drug : Staurosporine had IC50 values of 6.77 ± 0.41 µM (MCF-7) and 8.4 ± 0.51 µM (HepG2), indicating that the thiazole derivatives, including the compound , possess significant cytotoxic effects against these cancer cell lines .

The compound may inhibit the VEGFR-2 kinase, crucial for tumor angiogenesis:

- VEGFR-2 Inhibition : IC50 = 0.15 µM compared to Sorafenib (IC50 = 0.059 µM), suggesting a potent mechanism for inhibiting cancer cell growth and division .

Anticonvulsant Activity

Thiazole derivatives have been reported to exhibit anticonvulsant properties, which are essential for developing treatments for epilepsy.

Efficacy in Seizure Models

In animal models, compounds similar to this compound have shown significant anticonvulsant effects:

- Median Effective Dose (ED50) : Some thiazole analogues demonstrated ED50 values lower than standard medications like ethosuximide, indicating higher potency in preventing seizures .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds are attributed to their ability to penetrate bacterial membranes effectively due to their amphiphilic nature.

Thiazoles disrupt bacterial cell physiology by:

- Cell Membrane Penetration : Causing cytoplasmic leakage and subsequent apoptosis in both Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amine salt formation. Key steps include:

- Catalytic reduction of primary amides : highlights a transition metal-free approach using a potassium complex to reduce 4-ethoxybenzamide derivatives to the corresponding amine, followed by HCl treatment to form the hydrochloride salt .

- Coupling reactions : For thiazole ring formation, methods similar to those in (e.g., EDC.HCl/HOBt-mediated coupling) may be adapted to link the phenylthiazolyl moiety to the amine core .

- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency (), while ethanol or methanol aids in intermediate purification .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy group at ~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂) and aromatic/thiazole carbons () .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~2500 cm⁻¹ for amine hydrochloride, C-S/C-N vibrations in thiazole at ~650–800 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous thiazole derivatives in .

Advanced: How can reaction conditions be optimized to address low yields or impurities?

Answer:

- Temperature and Catalyst Screening : suggests catalytic systems (e.g., abnormal NHC-based potassium complexes) improve reduction efficiency. Elevated temperatures (80–100°C) may accelerate thiazole ring closure but require monitoring for side reactions .

- Purification Strategies : Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) isolates the hydrochloride salt from unreacted precursors (). Recrystallization in ethanol/water mixtures enhances purity .

- Steric and Electronic Effects : Electron-donating groups (e.g., ethoxy) on the phenyl ring may slow nucleophilic attack; adjusting stoichiometry of reagents (e.g., 1.2–1.5 equiv. of thiazole precursor) mitigates this () .

Advanced: How to resolve discrepancies in spectroscopic data during structural validation?

Answer:

- Hyphenated Techniques : LC-MS (Liquid Chromatography-Mass Spectrometry) confirms molecular weight and detects trace impurities (e.g., unreacted intermediates) .

- Variable Temperature NMR : Resolves signal overlap in aromatic regions by analyzing temperature-dependent chemical shift changes () .

- Comparative Analysis : Cross-reference with databases (e.g., Reaxys, PubChem) for analogous compounds. For example, ’s use of BKMS_METABOLIC and PISTACHIO databases validates predicted fragmentation patterns .

Advanced: What methodologies assess the compound’s interaction with biological targets?

Answer:

- In Vitro Assays : MTT assays () screen cytotoxicity, while enzyme-linked immunosorbent assays (ELISA) quantify receptor binding affinity .

- Molecular Docking : Tools like AutoDock Vina model interactions between the thiazole-amine scaffold and target proteins (e.g., kinase domains), guided by crystallographic data ( ) .

- QSAR Studies : ’s framework applies quantitative structure-activity relationship models to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC ( ) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data (40–60°C).

- Salt Stability : Compare hydrochloride salt stability to free base forms in humid environments (40°C/75% RH), as amine hydrochlorides often exhibit superior hygroscopic resistance .

Basic: What solubility and formulation considerations are critical for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.